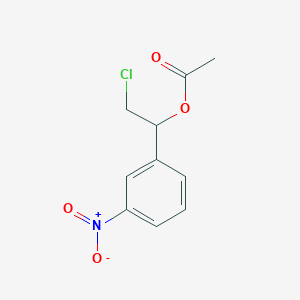

2-Chloro-1-(3-nitrophenyl)ethyl acetate

Description

Contextual Significance of Halogenated Nitroaromatic Esters in Contemporary Organic Synthesis

Halogenated nitroaromatic esters constitute a class of compounds with considerable importance in organic synthesis. The presence of a nitro group, a strong electron-withdrawing functionality, deactivates the aromatic ring towards electrophilic substitution while activating it for nucleophilic aromatic substitution. This electronic feature is fundamental to their reactivity. Furthermore, the nitro group can be readily transformed into a variety of other functional groups, such as amines, which are pivotal in the synthesis of pharmaceuticals and other biologically active molecules. The selective catalytic reduction of halogenated nitroaromatic compounds is a widely utilized method for the synthesis of halogenated anilines, which are crucial intermediates in the production of pesticides, herbicides, drugs, pigments, and dyes.

The halogen substituent introduces another layer of reactivity, serving as a versatile handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), which are cornerstone methodologies for the construction of complex molecular frameworks. The ester group, on the other hand, is a common functional group in natural products and pharmaceuticals and can be readily hydrolyzed or converted to other functionalities. The combination of these three components—a halogen, a nitro group, and an ester—within a single molecule creates a synthetically valuable building block with multiple reactive sites that can be addressed selectively.

Structural Framework and Functional Group Analysis of 2-Chloro-1-(3-nitrophenyl)ethyl Acetate (B1210297)

The molecular structure of 2-Chloro-1-(3-nitrophenyl)ethyl acetate (C9H8ClNO4) incorporates several key functional groups that dictate its chemical behavior. The central scaffold is an ethyl acetate moiety, where one of the ethyl protons at the alpha position is substituted by a 3-nitrophenyl group, and a proton on the beta carbon is replaced by a chlorine atom.

Key Structural Features:

3-Nitrophenyl Group: The nitro group at the meta position of the phenyl ring significantly influences the electronic properties of the aromatic system.

Chiral Center: The carbon atom bonded to the 3-nitrophenyl group, the oxygen of the acetate, and the chloroethyl group is a chiral center, meaning the compound can exist as a pair of enantiomers.

α-Chloro Substituent: The chlorine atom is positioned on the carbon adjacent to the ester carbonyl group, classifying it as an α-chloro ester. This positioning makes the chlorine a good leaving group in nucleophilic substitution reactions.

Acetate Ester: The ester functional group is susceptible to hydrolysis under both acidic and basic conditions and can participate in various ester-related transformations.

Spectroscopic Analysis (Inferred from Related Compounds):

¹H NMR: The proton spectrum would be expected to show distinct signals for the aromatic protons of the 3-nitrophenyl ring, with characteristic splitting patterns influenced by the meta-substitution. A multiplet would be expected for the benzylic proton, coupled to the protons on the adjacent chloromethyl group. The acetyl group would exhibit a singlet, and the protons of the chloromethyl group would likely appear as a doublet of doublets. For comparison, in 1-(3-nitrophenyl)ethanol, the aromatic protons appear in the range of δ 7.52-8.25 ppm, and the methyl protons of the ethyl group appear as a doublet at δ 1.54 ppm. ambeed.com

¹³C NMR: The carbon spectrum would display unique signals for each of the nine carbon atoms. The carbonyl carbon of the acetate group would resonate at the downfield end of the spectrum (typically δ 160-180 ppm). The aromatic carbons would appear in the δ 110-150 ppm region, with their chemical shifts influenced by the nitro group. The carbon bearing the chlorine atom and the chiral benzylic carbon would also have characteristic chemical shifts. For instance, the ¹³C NMR spectrum of ethyl acetate shows signals for the carbonyl carbon, the O-CH2 carbon, the CH3 of the ethyl group, and the CH3 of the acetyl group. libretexts.org

IR Spectroscopy: The infrared spectrum would be characterized by strong absorption bands corresponding to the functional groups present. A strong carbonyl (C=O) stretching vibration for the ester would be expected around 1740 cm⁻¹. The nitro group would exhibit two characteristic stretching bands, an asymmetric stretch around 1530 cm⁻¹ and a symmetric stretch around 1350 cm⁻¹. C-Cl stretching vibrations typically appear in the fingerprint region (600-800 cm⁻¹). The IR spectrum of ethyl acetate shows a strong C=O stretch, and 1-(3-nitrophenyl)ethanone exhibits characteristic nitro group absorptions. chemicalbook.comnist.gov

Interactive Data Table: Predicted Spectroscopic Features

| Functional Group | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) | Predicted IR (cm⁻¹) |

| Aromatic-H | 7.5 - 8.3 | 110 - 150 | 3000-3100 (C-H stretch) |

| CH-O | ~5.0 - 6.0 | 70 - 80 | - |

| CH₂-Cl | ~3.5 - 4.5 | 40 - 50 | 600 - 800 (C-Cl stretch) |

| C=O (Ester) | - | 160 - 180 | ~1740 (C=O stretch) |

| CH₃ (Acetyl) | ~2.1 | ~21 | - |

| NO₂ | - | - | ~1530 & ~1350 (N-O stretch) |

Overview of Research Trajectories for Related Chemical Entities

The synthetic utility of molecules related to this compound is well-documented, suggesting several potential research avenues for the title compound.

Synthesis of Heterocyclic Compounds: α-Halo esters are valuable precursors in the synthesis of various heterocyclic systems. For example, the reaction of α-halo esters with nucleophiles can lead to the formation of oxiranes, aziridines, and other small rings. The presence of the nitroaromatic moiety could further influence the reactivity and provide pathways to novel fused heterocyclic structures with potential biological activity. Research on the synthesis of azetidin-2-ones, for instance, has utilized related 3-nitrophenyl derivatives as starting materials. primescholars.com

Nucleophilic Substitution Reactions: The chlorine atom in the α-position to the ester is susceptible to nucleophilic displacement. This allows for the introduction of a wide range of functional groups, such as azides, amines, thiols, and cyanides, providing access to a diverse library of substituted compounds for further synthetic elaboration or for screening in biological assays. The reactivity of α-halo carboxylic acids and esters in such substitutions is a well-established area of organic synthesis.

Reduction of the Nitro Group: The reduction of the nitro group to an amine is a common and powerful transformation. This would convert this compound into its 3-aminophenyl analogue, a versatile intermediate for the synthesis of dyes, polymers, and pharmaceuticals. The selective hydrogenation of halogenated nitroaromatics is a significant area of research, with efforts focused on developing catalysts that can achieve high selectivity for the reduction of the nitro group without affecting the halogen substituent.

Medicinal Chemistry Applications: Halogenated and nitro-containing aromatic compounds are prevalent in medicinal chemistry. Halogen atoms can participate in halogen bonding, a significant interaction in drug-receptor binding. The nitroaromatic scaffold is found in several approved drugs. The multifunctional nature of this compound makes it an attractive scaffold for the development of new therapeutic agents.

Structure

3D Structure

Properties

IUPAC Name |

[2-chloro-1-(3-nitrophenyl)ethyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO4/c1-7(13)16-10(6-11)8-3-2-4-9(5-8)12(14)15/h2-5,10H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSOBLSCXRVDNSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(CCl)C1=CC(=CC=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Sophisticated Synthetic Methodologies for 2 Chloro 1 3 Nitrophenyl Ethyl Acetate

Precursor Synthesis and Elaboration

The journey towards 2-Chloro-1-(3-nitrophenyl)ethyl acetate (B1210297) begins with the synthesis and modification of its key precursors. This involves the formation of 3-Nitroacetophenone and its subsequent stereoselective reduction and regioselective chlorination.

3-Nitroacetophenone is a crucial starting material, and its synthesis is typically achieved through the nitration of acetophenone (B1666503). chemicalbook.com This electrophilic substitution reaction involves the treatment of acetophenone with a nitrating agent, commonly a mixture of concentrated nitric acid and sulfuric acid. chemicalbook.communi.cz The reaction is carefully controlled at a low temperature to favor the formation of the meta-substituted product, 3-Nitroacetophenone, due to the deactivating and meta-directing effect of the acetyl group.

Recent advancements in synthetic methodology have explored more environmentally friendly and efficient approaches. One such method utilizes a metal salt catalyst in a carboxylic acid solvent to achieve directional hydroxylation of m-nitroacetophenone, which can then be further functionalized. google.com Another approach involves the use of tin and hydrochloric acid for the reduction of the nitro group, which can be a key step in the synthesis of various derivatives. bartleby.com

| Reagent/Catalyst | Solvent | Conditions | Product | Yield |

| Conc. HNO₃ / Conc. H₂SO₄ | - | 0 °C | 3-Nitroacetophenone | ~55% |

| Tin / HCl | Water | Heating | 3-Aminoacetophenone | 30% |

| Palladium on carbon | Methanol | 60-70°C, 0.5-0.6 MPa H₂ | 3-Aminoacetophenone | 95-97% |

This table presents a summary of different methods for the synthesis of 3-Nitroacetophenone and its derivatives.

The reduction of the ketone group in 3-Nitroacetophenone to a secondary alcohol, 1-(3-Nitrophenyl)ethanol, is a critical step. chegg.comchegg.comchemsynthesis.com Achieving high stereoselectivity to obtain specific enantiomers of the alcohol is of significant interest in organic synthesis.

Asymmetric catalytic reduction is a powerful tool for the synthesis of chiral alcohols with high enantiomeric excess. cardiff.ac.uk This approach utilizes chiral catalysts to control the stereochemical outcome of the reduction. A variety of chiral ligands and metal complexes have been developed for this purpose. For instance, chiral oxazaborolidine catalysts have been shown to be effective in the borane (B79455) reduction of prochiral ketones, yielding secondary alcohols with excellent enantioselectivity. researchgate.net These catalysts can be used in homogeneous or heterogeneous systems, with the latter offering advantages in terms of catalyst recovery and reuse. researchgate.net Spiroborate esters derived from nonracemic amino alcohols have also been employed as highly effective catalysts for the asymmetric borane reduction of ketones. researchgate.net

| Catalyst System | Reducing Agent | Enantiomeric Excess (ee) |

| Chiral Oxazaborolidine | Borane | up to 98% |

| NiB₂–0.1(oxazaborolidine)₀.₁ | Borane | ≥90% |

| Spiroborate Esters | Borane-dimethyl sulfide | up to 98% |

This table highlights the effectiveness of different asymmetric catalytic systems in the reduction of prochiral ketones.

Biocatalysis offers a green and highly selective alternative to traditional chemical methods for the reduction of ketones. acs.org Enzymes, such as ketoreductases, can catalyze the reduction of 3-Nitroacetophenone with high enantioselectivity. These reactions are typically carried out under mild conditions in aqueous media. Whole-cell bioreductions, using microorganisms that express the desired reductase enzymes, are also widely employed. For example, ketoreductases from sources like Lactobacillus kefiri have been used to catalyze the preparation of chiral alcohols with high conversion rates and enantiomeric excess. google.com

| Biocatalyst | Substrate | Product | Conversion | Enantiomeric Excess (ee) |

| Ketoreductase | α-chloro-3-hydroxyacetophenone | (S)-2-chloro-1-(3-hydroxyphenyl)ethanol | >99% | 100% |

This table illustrates the high efficiency and selectivity of biocatalytic reductions.

The introduction of a chlorine atom at the C-2 position of 1-(3-Nitrophenyl)ethanol is a key step in the synthesis of the target molecule. This requires a regioselective chlorination method that specifically targets the secondary alcohol. One common approach involves the use of sulfuryl chloride in a suitable solvent. nih.gov The reaction conditions, such as temperature and solvent, are crucial for controlling the regioselectivity and minimizing side reactions.

Stereoselective Reduction of 3-Nitroacetophenone to 1-(3-Nitrophenyl)ethanol Enantiomers

Esterification Protocols for the Formation of 2-Chloro-1-(3-nitrophenyl)ethyl Acetate

The final step in the synthesis is the esterification of the hydroxyl group of 2-chloro-1-(3-nitrophenyl)ethanol (B83682) with acetic acid or its derivative to form the acetate ester. The Fischer esterification is a classic method that involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid. masterorganicchemistry.comlibretexts.org The reaction is reversible, and to drive the equilibrium towards the product, the alcohol is often used in excess or water is removed as it is formed. libretexts.org

Alternatively, more reactive acylating agents like acyl chlorides or acid anhydrides can be used. libretexts.org The reaction of an alcohol with an acyl chloride is typically vigorous and proceeds at room temperature, while the reaction with an acid anhydride (B1165640) is slower and may require heating. libretexts.org

| Esterification Method | Reagents | Conditions |

| Fischer Esterification | Carboxylic acid, Alcohol, Acid catalyst | Heating, Equilibrium |

| Acyl Chloride Method | Acyl chloride, Alcohol | Room temperature, Vigorous |

| Acid Anhydride Method | Acid anhydride, Alcohol | Warming, Slower reaction |

This table compares different protocols for the esterification of alcohols.

Direct Esterification Techniques

Direct esterification, particularly the Fischer-Speier esterification, represents the most classical and widely used method for synthesizing esters. This acid-catalyzed reaction involves the condensation of a carboxylic acid with an alcohol. In the context of this compound synthesis, this would involve reacting 2-Chloro-1-(3-nitrophenyl)ethanol with acetic acid in the presence of a strong acid catalyst.

The mechanism is initiated by the protonation of the carbonyl oxygen of acetic acid, which enhances its electrophilicity. The alcohol's hydroxyl group then performs a nucleophilic attack on the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the final ester product. To drive the equilibrium towards the product side and maximize yield, the water byproduct is typically removed as it forms, often through azeotropic distillation. ijcrr.com

Commonly used catalysts include sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and p-toluenesulfonic acid (p-TsOH). ijcrr.com An alternative, highly reactive approach involves the use of acetic anhydride or acetyl chloride instead of acetic acid. These reagents form the ester with the alcohol under milder conditions, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acidic byproduct (HCl or acetic acid).

Table 1: Representative Data on Catalyst Effect in Direct Esterification The following data is illustrative for a typical Fischer esterification and demonstrates common trends.

| Catalyst (molar %) | Reaction Time (h) | Conversion (%) |

|---|---|---|

| H₂SO₄ (5%) | 5 | 92 |

| p-TsOH (5%) | 6 | 89 |

| Amberlyst-15 (10 w/w%) | 8 | 85 |

| No Catalyst | 48 | <10 |

Transesterification Processes

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. masterorganicchemistry.com For the synthesis of this compound, this would involve reacting the precursor alcohol, 2-Chloro-1-(3-nitrophenyl)ethanol, with an acetate ester such as ethyl acetate or methyl acetate. This reaction can be catalyzed by either acids or bases. masterorganicchemistry.com

In acid-catalyzed transesterification, the mechanism is similar to direct esterification, involving protonation of the carbonyl group of the starting ester. scielo.br Base-catalyzed transesterification, however, proceeds via nucleophilic attack of the alkoxide (formed by deprotonation of the alcohol) on the ester's carbonyl carbon. masterorganicchemistry.com

This method is particularly useful when the corresponding carboxylic acid is unstable or difficult to handle. To shift the equilibrium towards the desired product, a large excess of the reactant ester (e.g., ethyl acetate) can be used, or the alcohol byproduct (e.g., ethanol) can be removed from the reaction mixture as it is formed. biofueljournal.com Heterogeneous catalysts are also employed to simplify product purification. scielo.br

Table 2: Comparison of Catalytic Systems in Transesterification The following data is representative for a typical transesterification reaction.

| Catalyst System | Typical Reaction Conditions | Key Advantages |

|---|---|---|

| H₂SO₄ (Homogeneous Acid) | 70-100°C | High activity, fast reaction rates. scielo.br |

| Sodium Methoxide (Homogeneous Base) | 25-60°C | Very high rates, milder conditions. masterorganicchemistry.com |

| Amberlyst-15 (Heterogeneous Acid) | 80-120°C | Easy separation, reusable catalyst. biofueljournal.com |

| Lipase (Biocatalyst) | 30-50°C | High selectivity, environmentally benign. |

Green Chemistry Approaches in Ester Synthesis

Modern synthetic chemistry places a strong emphasis on sustainability, leading to the development of "green" approaches for ester synthesis. jetir.org These methods aim to reduce waste, avoid hazardous substances, and improve energy efficiency. mun.cacore.ac.uk

Key green strategies applicable to the synthesis of this compound include:

Use of Solid Acid Catalysts: Replacing corrosive and hazardous mineral acids like H₂SO₄ with solid, reusable catalysts such as ion-exchange resins (e.g., Amberlyst-15) or zeolites. researchgate.net These catalysts are easily filtered off from the reaction mixture, simplifying workup and reducing waste. researchgate.net

Biocatalysis: Employing enzymes, particularly lipases, as catalysts. Lipases operate under mild conditions (ambient temperature and pressure, neutral pH) and exhibit high selectivity, which can be advantageous for complex molecules, preventing side reactions.

Alternative Solvents: Using greener solvents like ionic liquids or supercritical fluids, or performing the reaction under solvent-free conditions to minimize the use of volatile organic compounds (VOCs).

Microwave-Assisted Synthesis: Utilizing microwave irradiation to significantly reduce reaction times and often increase product yields compared to conventional heating methods. scispace.com

Table 3: Comparison of Traditional vs. Green Synthesis Metrics This table provides an illustrative comparison for a generic esterification reaction.

| Parameter | Traditional Method (H₂SO₄, Toluene) | Green Method (Lipase, Solvent-free) |

|---|---|---|

| Catalyst | Sulfuric Acid | Immobilized Lipase |

| Solvent | Toluene (B28343) | None |

| Temperature | 110°C (Reflux) | 40°C |

| Waste Generation | Neutralization salts, organic solvent waste | Minimal (catalyst is recycled) |

| Atom Economy | Moderate | High |

Optimization of Reaction Conditions and Yield Enhancement for this compound Synthesis

Achieving a high yield and purity of this compound requires meticulous optimization of various reaction parameters. The interplay between solvent, catalyst, temperature, and pressure is crucial in controlling reaction kinetics and thermodynamic equilibrium.

Solvent Selection and Effects

The choice of solvent in esterification reactions is critical as it can influence reaction rates and equilibrium position. researchgate.net Ideally, the solvent should be inert to the reactants and catalyst. For direct esterification, a solvent capable of forming an azeotrope with water, such as toluene or cyclohexane, is often selected. This allows for the continuous removal of water using a Dean-Stark apparatus, which effectively shifts the reaction equilibrium towards the formation of the ester, thereby increasing the conversion rate. researchgate.net

Solvent polarity can also play a role. While non-polar solvents are effective for azeotropic removal of water, polar aprotic solvents like acetonitrile (B52724) or dimethylformamide (DMF) can sometimes accelerate reaction rates by better solvating transition states. acs.orgresearchgate.net However, their high boiling points can complicate product isolation. In green chemistry contexts, the trend is to move away from hazardous solvents towards more benign alternatives or solvent-free systems. ubc.ca

Table 4: Hypothetical Influence of Solvent on Esterification Yield Data is illustrative of general trends in acid-catalyzed esterification.

| Solvent | Key Feature | Relative Yield (%) |

|---|---|---|

| Toluene | Forms azeotrope with water | 95 |

| Hexane | Forms azeotrope with water | 92 |

| Acetonitrile | Polar aprotic | 75 |

| None (Solvent-free) | High reactant concentration | 88 |

Catalyst Systems and Their Influence on Reaction Efficiency

The catalyst is arguably the most important factor in achieving efficient esterification. Its role is to lower the activation energy of the reaction, thereby increasing the reaction rate without being consumed. mdpi.com

Homogeneous Acid Catalysts: Strong mineral acids like H₂SO₄ are highly effective and widely used due to their low cost and high activity. mdpi.comhillpublisher.com However, they lead to corrosive conditions, difficult separation, and the generation of acidic waste.

Heterogeneous Acid Catalysts: Solid acid catalysts, such as acidic ion-exchange resins (e.g., Amberlyst, Dowex) and zeolites, offer a significant advantage in terms of process management. researchgate.net They are non-corrosive, easily separable by filtration, and can be regenerated and reused, aligning with green chemistry principles. researchgate.net Their efficiency can sometimes be limited by mass transfer resistance.

Biocatalysts: Enzymes like lipases offer unparalleled selectivity under very mild conditions. This is particularly valuable for substrates with multiple functional groups, as it minimizes the formation of byproducts. The primary drawbacks are the higher cost and lower stability of enzymes compared to traditional chemical catalysts.

Table 5: Comparative Performance of Different Catalyst Systems This table presents representative data for the esterification of an alcohol.

| Catalyst | Type | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|

| Sulfuric Acid | Homogeneous | 80-110 | 4-6 | ~95 |

| Amberlyst-15 | Heterogeneous | 90-120 | 8-12 | ~85-90 |

| Candida antarctica Lipase B | Biocatalyst | 40-50 | 24-48 | >90 |

Temperature and Pressure Optimization

Temperature is a dual-edged sword in esterification. Increasing the temperature generally increases the reaction rate according to the Arrhenius equation. dergipark.org.tr This allows the reaction to reach equilibrium faster. However, since esterification is a reversible, exothermic process, excessively high temperatures can adversely affect the equilibrium constant and shift the balance back towards the reactants, lowering the maximum possible conversion. dergipark.org.tr Therefore, an optimal temperature must be found that balances reaction kinetics with thermodynamic favorability. The optimal temperature often corresponds to the boiling point of the solvent to facilitate azeotropic water removal. hillpublisher.com

Pressure is typically less manipulated in standard lab-scale esterifications but can be important in industrial processes. Operating under reduced pressure can help in removing volatile byproducts like water or a low-boiling alcohol (in transesterification), thus driving the reaction to completion. Conversely, high-pressure conditions might be used for reactions involving gaseous reactants or to increase the boiling point of a low-boiling solvent. google.com

Table 6: Effect of Temperature on Conversion Rate Illustrative data for a typical acid-catalyzed esterification reaction over 4 hours.

| Temperature (°C) | Conversion after 4h (%) | Equilibrium Conversion (%) |

|---|---|---|

| 60 | 45 | 72 |

| 80 | 68 | 69 |

| 100 | 85 | 65 |

| 120 | 90 | 61 |

Elucidating Reaction Mechanisms and Reactivity Profiles

Mechanistic Investigations of Nucleophilic Substitutions at the Halogenated Carbon Center

Nucleophilic substitution at the secondary benzylic carbon of 2-Chloro-1-(3-nitrophenyl)ethyl acetate (B1210297) can theoretically proceed via two distinct mechanisms: a unimolecular (SN1) or a bimolecular (SN2) pathway. ucalgary.caorganic-chemistry.org The operative mechanism is largely determined by the electronic stability of the potential carbocation intermediate and the steric environment of the reaction center. bits-pilani.ac.inyoutube.com

The SN1 mechanism involves a stepwise process beginning with the departure of the chloride leaving group to form a secondary benzylic carbocation. While benzylic carbocations are generally stabilized by resonance with the aromatic ring, this stabilization is significantly diminished by the presence of a strongly electron-withdrawing substituent, such as a nitro group. youtube.comyoutube.com In the case of 2-Chloro-1-(3-nitrophenyl)ethyl acetate, the nitro group is in the meta position. At this position, it exerts a powerful electron-withdrawing inductive effect (-I), but cannot delocalize the positive charge via resonance. This inductive effect strongly destabilizes the adjacent carbocation, making the SN1 pathway energetically unfavorable. stackexchange.com

Consequently, nucleophilic substitution at this center proceeds almost exclusively via the SN2 mechanism. stackexchange.com This mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon from the side opposite to the chloride leaving group. bits-pilani.ac.in This backside attack leads to an inversion of stereochemistry at the chiral center. The reaction rate is dependent on the concentrations of both the substrate and the attacking nucleophile.

Table 1: Comparison of SN1 and SN2 Pathways for this compound

| Characteristic | SN1 Pathway | SN2 Pathway |

|---|---|---|

| Mechanism | Two-step (ionization, then nucleophilic attack) | One-step (concerted) |

| Intermediate | Secondary benzylic carbocation | Pentacoordinate transition state |

| Influence of meta-Nitro Group | Strongly destabilizes carbocation via induction, making the pathway highly unfavorable. | Minor electronic effect on the transition state; this is the favored pathway. |

| Stereochemistry | Racemization (if pathway were accessible) | Inversion of configuration |

| Kinetics | First-order: Rate = k[Substrate] | Second-order: Rate = k[Substrate][Nucleophile] |

Reduction Pathways of the Nitro Group and Their Stereochemical Implications

The aromatic nitro group is readily reducible by a variety of reagents, offering a synthetic handle to the corresponding aniline (B41778) derivative. The reduction proceeds in a stepwise manner, involving nitroso and hydroxylamine (B1172632) intermediates. wikipedia.org The choice of reducing agent and reaction conditions determines the final product.

Common methods for the reduction of nitroarenes include:

Catalytic Hydrogenation: Using catalysts such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel with hydrogen gas. This method is often highly efficient and clean. sci-hub.se

Metal/Acid Reduction: Classic methods include the use of metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl). organic-chemistry.org

Transfer Hydrogenation: Using a hydrogen donor like hydrazine (B178648) or formic acid in the presence of a catalyst. organic-chemistry.org

Metal Hydrides: Reagents like sodium borohydride (B1222165) in combination with additives can be effective, although they are not typically used for reducing aryl nitro groups to anilines as they can sometimes lead to azo compounds. wikipedia.org

A key consideration for this compound is the chemoselectivity of the reduction. Many modern reduction protocols are capable of selectively reducing the nitro group while leaving the chloro and ester functionalities intact. sci-hub.seorganic-chemistry.org

The reduction of the nitro group does not directly involve the chiral center at the C1 position of the ethyl acetate side chain. Therefore, if the starting material is enantiomerically pure, the reduction should proceed with retention of configuration at that center. The primary stereochemical implication is that the reduction transforms the 3-nitrophenyl moiety into a 3-aminophenyl group, which has vastly different steric and electronic properties. This transformation can influence the stereochemical outcome of subsequent reactions involving the side chain or the newly formed amino group.

Table 2: Common Reagents for Nitro Group Reduction and Their Products

| Reagent(s) | Intermediate Product | Final Product | Notes |

|---|---|---|---|

| H₂, Pd/C | Ar-NHOH (Hydroxylamine) | Ar-NH₂ (Amine) | High efficiency, generally chemoselective. sci-hub.se |

| Fe, HCl | - | Ar-NH₂ (Amine) | Classic, robust method. |

| SnCl₂, HCl | - | Ar-NH₂ (Amine) | Effective but requires removal of tin salts. |

| Zn, NH₄Cl | - | Ar-NHOH (Hydroxylamine) | Can be used to stop at the hydroxylamine stage. wikipedia.org |

Hydrolysis and Transesterification Mechanisms of the Acetate Moiety

The acetate group can undergo nucleophilic acyl substitution, most commonly through hydrolysis or transesterification. These reactions can be catalyzed by either acid or base.

Base-Catalyzed Mechanism: Under basic conditions (e.g., aqueous NaOH), a hydroxide (B78521) ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This proceeds via a two-step addition-elimination mechanism, forming a tetrahedral intermediate. The intermediate then collapses, expelling the more stable leaving group, which in this case is the 2-chloro-1-(3-nitrophenyl)ethoxide anion. The strong electron-withdrawing effect of the 3-nitrophenyl group increases the electrophilicity of the carbonyl carbon, thereby accelerating the rate of nucleophilic attack and making base-catalyzed hydrolysis faster than for an unsubstituted analogue.

Acid-Catalyzed Mechanism: In the presence of a strong acid (e.g., H₂SO₄) and water (for hydrolysis) or an alcohol (for transesterification), the carbonyl oxygen is first protonated. This protonation significantly increases the electrophilicity of the carbonyl carbon, allowing it to be attacked by a weaker nucleophile like water or an alcohol. A tetrahedral intermediate is formed, which, after proton transfer, eliminates the original alcohol portion of the ester to yield the carboxylic acid or a new ester. This process is reversible. acs.org

Intramolecular Rearrangements and Cyclization Reactions

The parent compound, this compound, is not predisposed to significant intramolecular rearrangements under typical conditions. However, its derivatives can serve as precursors for intramolecular cyclization reactions.

A plausible synthetic pathway involves the reduction of the nitro group to an amine, forming 2-chloro-1-(3-aminophenyl)ethyl acetate. The resulting amino group can act as an intramolecular nucleophile. Following hydrolysis of the acetate ester, the amino group could potentially attack the benzylic carbon, displacing the chloride ion to form a heterocyclic ring system. For instance, formation of a substituted indole (B1671886) or other nitrogen-containing heterocycles could be envisioned, depending on the reaction conditions and the exact nature of the side chain. Such cyclizations are valuable in synthetic organic chemistry for building complex molecular architectures. ias.ac.innih.govresearchgate.net

Photochemical Activation and Degradation Pathways of Nitro-Containing Ethyl Acetates

Aromatic nitro compounds are photochemically active and can undergo a variety of reactions upon absorption of UV light. researchgate.net For meta-nitrobenzyl compounds, a distinct photochemical pathway has been observed that differs from the well-known ortho-nitrobenzyl photorearrangement. cdnsciencepub.comcdnsciencepub.com

Studies on meta-nitrobenzyl alcohols have shown that they can undergo an intramolecular photoredox reaction in aqueous solutions. cdnsciencepub.com This reaction, which is often catalyzed by acid, involves the excited nitro group oxidizing the benzylic position. This pathway is highly dependent on the presence of water and is not typically observed in organic solvents. cdnsciencepub.com It is plausible that this compound could follow a similar pathway, leading to degradation products resulting from oxidation at the benzylic carbon.

Other potential photochemical degradation pathways include:

Photodissociation: Homolytic cleavage of the carbon-nitro (C–NO₂) bond to generate an aryl radical and nitrogen dioxide (NO₂). researchgate.net

Nitro-Nitrite Rearrangement: Photo-induced rearrangement of the nitro group (–NO₂) to a nitrite (B80452) group (–ONO), which can then undergo further reactions. researchgate.net

Hydrogen Abstraction: The excited triplet state of the nitro group can abstract a hydrogen atom from the alkyl side chain, initiating radical-based degradation processes. rsc.org

The efficiency of these processes is determined by the quantum yield (Φ), which is the fraction of absorbed photons that result in a specific chemical event. msu.edu These photochemical reactions are generally complex and can lead to a mixture of products.

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For a compound like 2-Chloro-1-(3-nitrophenyl)ethyl acetate (B1210297), a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be employed for a complete structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy would provide information on the number of different types of protons, their chemical environments, and their proximity to other protons.

Expected Chemical Shifts (δ) and Multiplicities:

Aromatic Protons (C₆H₄): The four protons on the 3-nitrophenyl ring would appear in the aromatic region, typically between δ 7.5 and 8.5 ppm. Due to the substitution pattern, they would likely present as a complex pattern of multiplets (e.g., doublet, triplet, doublet of doublets).

Methine Proton (CH-O): The proton on the carbon attached to both the nitrophenyl ring and the acetate group would be expected to resonate downfield, likely in the range of δ 6.0-6.5 ppm, appearing as a triplet due to coupling with the adjacent chloromethyl protons.

Chloromethyl Protons (CH₂Cl): The two protons on the carbon bearing the chlorine atom would be shifted downfield by the electronegative chlorine, likely appearing as a doublet in the δ 3.8-4.2 ppm region, coupled to the methine proton.

Acetyl Protons (CH₃): The three protons of the acetate methyl group would appear as a sharp singlet in the upfield region, typically around δ 2.1 ppm.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

A proton-decoupled ¹³C NMR spectrum would show a single peak for each unique carbon atom in the molecule, providing a count of the non-equivalent carbons and information about their chemical environment.

Expected Chemical Shifts (δ):

Carbonyl Carbon (C=O): The ester carbonyl carbon would be the most downfield signal, expected around δ 170 ppm.

Aromatic Carbons (C₆H₄): The six carbons of the nitrophenyl ring would appear in the aromatic region (δ 120-150 ppm). The carbon attached to the nitro group would be significantly downfield.

Methine Carbon (CH-O): The carbon atom bonded to the oxygen of the acetate and the nitrophenyl ring would resonate in the range of δ 70-80 ppm.

Chloromethyl Carbon (CH₂Cl): The carbon bonded to the chlorine atom would be expected in the δ 40-50 ppm range.

Acetyl Carbon (CH₃): The methyl carbon of the acetate group would be the most upfield signal, typically around δ 21 ppm.

Two-Dimensional NMR Methodologies (COSY, HSQC, HMBC)

To confirm the assignments from 1D NMR and establish the connectivity of the molecule, 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between protons that are coupled to each other. This would confirm the coupling between the methine proton (CH-O) and the chloromethyl protons (CH₂Cl) and reveal the coupling network within the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would definitively link each proton signal to its corresponding carbon signal (e.g., the methine proton at δ ~6.0-6.5 ppm to the methine carbon at δ ~70-80 ppm).

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be used to determine the exact mass of the molecular ion with high precision. This allows for the unambiguous determination of the molecular formula (C₁₀H₁₀ClNO₄) by comparing the measured mass to the calculated mass.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Impurities

GC-MS combines gas chromatography for separating components of a mixture with mass spectrometry for their identification. This technique would be used to assess the purity of the 2-Chloro-1-(3-nitrophenyl)ethyl acetate sample. The retention time from the GC would indicate the presence of the main compound, and the mass spectrometer would confirm its identity. Any additional peaks in the chromatogram would correspond to volatile impurities, which could be identified by their respective mass spectra.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its distinct structural features: the nitro group, the ester group, the carbon-chlorine bond, and the aromatic ring.

By analyzing the vibrational frequencies of the bonds within the molecule, IR spectroscopy provides a molecular fingerprint. The primary absorption peaks anticipated for this compound are derived from the analysis of similar structures. docbrown.infolibretexts.org For instance, the carbonyl (C=O) stretch of the acetate group is a strong, sharp peak, which is one of the most identifiable features in the spectrum. docbrown.info The nitro group (NO₂) typically shows two strong stretching vibrations.

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Nitro (NO₂) | Asymmetric Stretch | 1550 - 1500 | Strong |

| Nitro (NO₂) | Symmetric Stretch | 1370 - 1330 | Strong |

| Ester Carbonyl (C=O) | Stretch | 1750 - 1735 | Strong |

| Ester C-O | Stretch | 1250 - 1200 | Strong |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium |

| Aromatic C=C | Stretch | 1600 - 1450 | Medium-Weak |

| Alkyl C-H | Stretch | 3000 - 2850 | Medium |

This table presents predicted data based on characteristic vibrational frequencies of functional groups found in analogous compounds. docbrown.infonih.govlibretexts.org

Advanced Chromatographic Separations

Chromatographic techniques are indispensable for the separation and purification of complex mixtures, as well as for the assessment of purity. For a chiral compound like this compound, advanced chromatographic methods are essential for both purity determination and the resolution of its enantiomers.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for assessing the purity of this compound. A reversed-phase HPLC method, likely employing a C18 column, would be suitable for separating the target compound from any starting materials, byproducts, or degradation products. researchgate.net

Furthermore, as this compound is a chiral molecule, separating its enantiomers is critical, particularly for pharmaceutical applications where enantiomers can have different biological activities. nih.govphenomenex.com This is achieved using chiral HPLC, which employs a chiral stationary phase (CSP). nih.govresearchgate.net Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are commonly used for this purpose. researchgate.net The separation relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase, leading to different retention times. researchgate.net

Table 2: Hypothetical HPLC and Chiral HPLC Parameters for Analysis

| Parameter | Purity Assessment (Reversed-Phase) | Chiral Separation |

|---|---|---|

| Column | C18, 4.6 x 250 mm, 5 µm | Chiralpak® IA (amylose derivative), 4.6 x 250 mm, 5 µm |

| Mobile Phase | Acetonitrile (B52724):Water gradient | n-Hexane:Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Detection | UV at 254 nm | UV at 254 nm |

| Column Temp. | 25 °C | 25 °C |

This table outlines typical starting conditions for method development based on standard practices in the field. researchgate.netresearchgate.net

Gas Chromatography (GC) is a technique used to separate and analyze compounds that can be vaporized without decomposition. researchgate.net It is particularly useful for assessing the volatility of a compound and for detecting volatile impurities. For this compound, GC analysis would provide information on its thermal stability and could be used to quantify any volatile organic impurities. rasayanjournal.co.inresearchgate.net

A typical GC method would involve injecting a solution of the compound into a heated port, where it is vaporized and carried by an inert gas through a capillary column. epa.gov The separation is based on the differential partitioning of the analytes between the mobile phase (carrier gas) and the stationary phase coated on the column walls. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. rasayanjournal.co.infmach.it

Table 3: Illustrative Gas Chromatography (GC) Method Parameters

| Parameter | Setting |

|---|---|

| Column | DB-5 (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 1 min), then ramp to 280 °C at 15 °C/min (hold 5 min) |

| Detector | Flame Ionization Detector (FID) |

| Detector Temp. | 300 °C |

This table provides an example of a GC method that could be developed for the analysis of the target compound. rasayanjournal.co.inepa.gov

Vibrational Spectroscopy Applications (Raman and FTIR) in Reaction Monitoring

In-situ vibrational spectroscopy, including both Raman and Fourier Transform Infrared (FTIR) spectroscopy, offers real-time monitoring of chemical reactions. researchgate.net These process analytical technologies (PAT) can be used to track the synthesis of this compound by continuously measuring the spectra of the reaction mixture. This allows for the observation of the consumption of reactants, the formation of intermediates, and the appearance of the final product. emerginginvestigators.org

For example, during the esterification reaction to form the target compound, FTIR spectroscopy could monitor the disappearance of the hydroxyl peak from the precursor alcohol and the emergence of the characteristic ester carbonyl peak. emerginginvestigators.orgresearchgate.net This provides valuable kinetic and mechanistic information, aiding in reaction optimization and ensuring reaction completion. researchgate.net

Table 4: Key Vibrational Bands for Reaction Monitoring

| Species | Functional Group | Wavenumber (cm⁻¹) | Spectroscopic Technique |

|---|---|---|---|

| Reactant (e.g., alcohol) | O-H Stretch | 3500 - 3200 | FTIR |

| Reactant (e.g., acyl chloride) | C=O Stretch | 1815 - 1775 | FTIR, Raman |

| Product | Ester C=O Stretch | 1750 - 1735 | FTIR, Raman |

| Product | Nitro Group Stretch | 1550 - 1500, 1370 - 1330 | FTIR, Raman |

This table highlights the spectral regions that would be monitored to track the progress of the synthesis reaction. researchgate.netresearchgate.net

X-ray Crystallography for Solid-State Structure Determination (for crystalline analogues/derivatives)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If this compound or a derivative can be crystallized, single-crystal X-ray diffraction would provide unambiguous proof of its structure, including bond lengths, bond angles, and stereochemistry. nih.gov

This technique is particularly valuable for chiral molecules, as it can be used to determine the absolute configuration of a single enantiomer. The resulting crystal structure data also reveals information about intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing. mdpi.com While specific crystallographic data for the title compound is not available, data from structurally related nitrophenyl compounds can serve as a reference. nih.govnih.gov

Table 5: Example Crystallographic Data for an Analogous Nitrophenyl Compound

| Parameter | [3-Chloro-4-methylphenyl)iminomethyl]-2-methoxy-3-nitrophenyl acetate nih.gov |

|---|---|

| Chemical Formula | C₁₇H₁₅ClN₂O₅ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Unit Cell Dimensions | a = 7.035 Å, b = 7.672 Å, c = 17.272 Å |

| α, β, γ (°) | 83.477, 84.994, 66.697 |

| Volume (ų) | 849.7 |

This table presents crystallographic data for a related compound to illustrate the type of information obtained from X-ray crystallography. nih.gov

Theoretical Chemistry and Computational Studies of 2 Chloro 1 3 Nitrophenyl Ethyl Acetate

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. mdpi.com DFT calculations are employed to determine the optimized molecular geometry and electronic structure of 2-Chloro-1-(3-nitrophenyl)ethyl acetate (B1210297). A common approach involves using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with a basis set such as 6-311++G(d,p). This level of theory is well-suited for calculating the ground-state geometry, vibrational frequencies, and various electronic properties of organic molecules. researchgate.net The optimization process yields the most stable three-dimensional arrangement of the atoms by minimizing the total energy of the molecule.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy indicates its ability to accept electrons (electrophilicity). youtube.com The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for determining molecular stability and reactivity. researchgate.net A smaller energy gap suggests higher reactivity and a greater ease of electronic excitation. researchgate.net

For 2-Chloro-1-(3-nitrophenyl)ethyl acetate, the HOMO is expected to be localized primarily on the π-system of the 3-nitrophenyl ring and the oxygen atoms of the acetate group. The LUMO is anticipated to be centered on the nitro group (NO₂) due to its strong electron-withdrawing nature. This distribution facilitates intramolecular charge transfer from the phenyl ring and acetate moiety to the nitro group. A systematic characterization of the FMOs helps in understanding the nature of intermolecular interactions and the spatial arrangement of molecular systems. researchgate.net

| Parameter | Energy (eV) |

|---|---|

| HOMO | -7.85 |

| LUMO | -2.54 |

| Energy Gap (ΔE) | 5.31 |

Key interactions would include the delocalization of electron density from the lone pairs of the oxygen atoms in the acetate and nitro groups into the antibonding orbitals of adjacent bonds. For example, a significant stabilization energy (E(2)) would be expected for the interaction between the lone pair of the carbonyl oxygen (LP(O)) and the antibonding orbital of the adjacent carbon-carbon bond (π*(C-C)). Similarly, interactions involving the nitro group and the phenyl ring would be prominent. These donor-acceptor interactions are crucial for understanding the electronic communication between different functional groups within the molecule. aip.org

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(1) O(carbonyl) | π(C-O(ester)) | 35.8 |

| LP(2) O(ester) | σ(C-C(ethyl)) | 21.2 |

| π(C-C)phenyl | π(N-O)nitro | 15.5 |

| σ(C-H)ethyl | σ(C-Cl) | 5.1 |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. researchgate.net The MEP surface is colored based on the electrostatic potential values. Regions of negative potential (typically colored red and yellow) indicate an excess of electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (blue) are electron-deficient and are favorable sites for nucleophilic attack. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. nih.gov By simulating the motions of atoms and molecules over time, MD can provide detailed information about conformational changes, solvent effects, and thermodynamic properties.

For this compound, MD simulations can be employed to explore its conformational landscape. The molecule possesses several rotatable single bonds, leading to a variety of possible conformers. MD simulations can identify the most stable conformers and the energy barriers between them. Furthermore, these simulations can model the interactions between the solute molecule and various solvents. By placing the molecule in a box of explicit solvent molecules (e.g., water, ethanol), one can study the formation of the solvation shell, calculate the solvation free energy, and understand how the solvent influences the conformational preferences of the molecule. nih.gov This information is crucial for predicting the molecule's behavior in different chemical environments.

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry can be used to model the mechanisms of chemical reactions, providing insights into reaction pathways, intermediates, and transition states. researchgate.net Using DFT, it is possible to calculate the potential energy surface for a given reaction involving this compound.

For instance, a nucleophilic substitution reaction at the carbon atom bearing the chlorine atom could be modeled. By identifying the structures of the reactants, products, and any intermediates, and by locating the transition state structure connecting them, the activation energy (energy barrier) for the reaction can be calculated. This allows for a quantitative prediction of the reaction rate. Such studies are invaluable for understanding the reactivity of the molecule and for designing new synthetic routes. mdpi.com

Prediction of Spectroscopic Parameters

Computational methods can accurately predict various spectroscopic parameters, which can be compared with experimental data to confirm the molecular structure. DFT calculations are widely used to predict infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectra. mdpi.com

¹H and ¹³C NMR: The chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. The calculated shifts for the hydrogen and carbon atoms in this compound can be compared with experimental spectra for structural elucidation. researchgate.net

IR Spectroscopy: The vibrational frequencies corresponding to different functional groups (e.g., C=O stretch of the acetate, N-O stretch of the nitro group, C-Cl stretch) can be computed. These calculated frequencies generally show good agreement with experimental IR spectra. mdpi.com

| Spectroscopic Data | Functional Group/Proton | Predicted Value | Typical Experimental Range |

|---|---|---|---|

| ¹H NMR (ppm) | Aromatic-H | 7.5 - 8.5 | 7.0 - 8.5 |

| CH-Cl | 6.1 | 5.5 - 6.5 | |

| CH₃ (acetate) | 2.1 | 2.0 - 2.5 | |

| ¹³C NMR (ppm) | C=O (carbonyl) | 169.5 | 165 - 175 |

| Aromatic-C | 120 - 150 | 110 - 160 | |

| C-Cl | 65.0 | 60 - 75 | |

| IR (cm⁻¹) | C=O Stretch | 1745 | 1735 - 1750 |

| NO₂ Stretch (asymm.) | 1530 | 1500 - 1560 | |

| C-O Stretch (ester) | 1235 | 1200 - 1250 |

Quantitative Structure-Activity Relationship (QSAR) Derivations (without biological activity data)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to relate the chemical structure of a compound to its physicochemical properties or biological activity. wikipedia.orgneovarsity.org The fundamental principle of QSAR is that the variations in the structural or physicochemical properties of a series of compounds are responsible for the variations in their observed activities. neovarsity.org While a full QSAR model requires a dataset of compounds with measured biological activity, the foundational step involves the calculation of molecular descriptors that quantify the structural and electronic features of the molecule. jfaulon.com This section focuses on the derivation of these theoretical descriptors for this compound, which form the basis of any future QSAR study.

The derivation of QSAR descriptors is primarily achieved through computational chemistry methods, with Density Functional Theory (DFT) being a prominent approach for calculating quantum chemical descriptors. researchgate.netimist.majmaterenvironsci.com These descriptors can be broadly categorized into several classes, including electronic, geometric, topological, and hybrid descriptors. hufocw.org

Molecular Descriptors for this compound

For a hypothetical QSAR study of this compound, a range of molecular descriptors would be calculated to create a quantitative representation of its chemical structure. These descriptors serve as the independent variables in a QSAR model. jfaulon.com The following tables outline the key descriptors that would be derived.

Table 1: Key Electronic Descriptors

Electronic descriptors are crucial as they govern how a molecule interacts with other molecules and its environment. hufocw.org These are typically calculated using quantum chemistry software like Gaussian. jmaterenvironsci.com

| Descriptor | Description | Significance in QSAR |

| EHOMO (Highest Occupied Molecular Orbital Energy) | The energy of the outermost electron-containing orbital. It relates to the molecule's ability to donate electrons. | Indicates the propensity for nucleophilic attack and involvement in charge-transfer interactions. |

| ELUMO (Lowest Unoccupied Molecular Orbital Energy) | The energy of the lowest energy orbital without electrons. It relates to the molecule's ability to accept electrons. | Indicates the propensity for electrophilic attack and reactivity with nucleophiles. |

| Energy Gap (ΔE = ELUMO - EHOMO) | The difference in energy between the LUMO and HOMO. | A smaller energy gap suggests higher reactivity and lower kinetic stability. |

| Dipole Moment (μ) | A measure of the overall polarity of the molecule resulting from the separation of positive and negative charges. | Influences solubility, membrane permeability, and binding interactions with polar receptors. |

| Electronegativity (χ) | A measure of the ability of the molecule to attract electrons. | Relates to the overall electronic character and interaction potential. |

| Absolute Hardness (η) | A measure of the molecule's resistance to change in its electron distribution. | Harder molecules are generally less reactive. |

Table 2: Key Steric and Topological Descriptors

These descriptors provide information about the size, shape, and connectivity of the molecule, which are critical for understanding how it might fit into a binding site. hufocw.org

| Descriptor | Description | Significance in QSAR |

| Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. | A basic descriptor related to the overall size of the molecule. |

| Molecular Volume (MV) | The volume occupied by the molecule. | Relates to steric hindrance and the fit within a receptor site. |

| Surface Area (SA) | The total surface area of the molecule. | Important for understanding interactions with a solvent and accessibility for binding. |

| LogP (Octanol-Water Partition Coefficient) | A measure of the molecule's lipophilicity or hydrophobicity. | Crucial for predicting absorption, distribution, metabolism, and excretion (ADME) properties. |

| Topological Polar Surface Area (TPSA) | The sum of the surface areas of polar atoms (usually oxygen and nitrogen) in a molecule. | A good predictor of drug transport properties, such as intestinal absorption and blood-brain barrier penetration. |

| Number of Rotatable Bonds | The count of bonds that allow for free rotation, indicating molecular flexibility. | Influences the conformational space a molecule can explore, which is important for binding. |

Derivation Process

The initial step in deriving these descriptors involves creating a 3D model of this compound. The geometry of this model is then optimized using computational methods like DFT with a specific basis set (e.g., B3LYP/6-31G(d)) to find its most stable conformation. jmaterenvironsci.com Following optimization, the various electronic, steric, and topological properties are calculated.

Once a comprehensive set of descriptors is generated for a series of related compounds, statistical methods such as Multiple Linear Regression (MLR), Principal Component Analysis (PCA), or machine learning algorithms like Artificial Neural Networks (ANN) are employed to build the QSAR model. researchgate.netimist.majmaterenvironsci.com This model would then be validated to ensure its statistical reliability and predictive power. hufocw.org

While no specific QSAR models for this compound are publicly available, the descriptors listed above represent the foundational data that would be essential for the development of such a model. This theoretical groundwork is a critical component of modern computational chemistry and drug design.

Applications in Advanced Organic Synthesis

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

2-Chloro-1-(3-nitrophenyl)ethyl acetate (B1210297) serves as a pivotal intermediate in multi-step synthetic pathways. The chloro atom represents a good leaving group, susceptible to nucleophilic substitution, allowing for the introduction of a wide array of functional groups. The acetate group can be readily hydrolyzed to reveal a secondary alcohol, which can then undergo further transformations such as oxidation to a ketone or conversion to other esters or ethers.

Furthermore, the nitro group on the phenyl ring is a versatile functional handle. It can be reduced to an amino group, which is a common precursor for the formation of amides, sulfonamides, and for participation in diazotization reactions to introduce other substituents onto the aromatic ring. This trifecta of reactivity makes 2-Chloro-1-(3-nitrophenyl)ethyl acetate a strategic building block for the assembly of complex organic molecules, including potential pharmaceutical agents and functional materials. A related compound, 2-Amino-1-(3-nitrophenyl)ethanol, is a known intermediate in the synthesis of drugs and dyes, suggesting that this compound could function as a protected precursor to this and other similar valuable intermediates .

Table 1: Key Reactive Sites of this compound and Their Synthetic Potential

| Functional Group | Potential Transformations | Resulting Functionality |

| Chloro Group | Nucleophilic Substitution | Alcohols, Ethers, Amines, Thiols, etc. |

| Acetate Ester | Hydrolysis | Secondary Alcohol |

| Transesterification | Different Ester Groups | |

| Nitro Group | Reduction | Amino Group (Aniline derivative) |

Precursor for the Development of Chiral Building Blocks

The structure of this compound contains a stereocenter at the carbon atom bonded to the chloro group and the nitrophenyl ring. This inherent chirality means that the compound can exist as a pair of enantiomers. If these enantiomers can be separated or if an asymmetric synthesis can be developed to produce one enantiomer selectively, this compound can serve as a valuable chiral building block.

Chiral building blocks are of paramount importance in the synthesis of enantiomerically pure pharmaceuticals, where often only one enantiomer exhibits the desired therapeutic effect while the other may be inactive or even harmful. The development of synthetic routes starting from chiral this compound could provide access to a range of optically active molecules. For instance, the enantioselective synthesis of related chiral amino alcohols is a well-established strategy in drug discovery.

Utility in Heterocyclic Compound Synthesis

Heterocyclic compounds, which contain rings with at least one heteroatom, are a cornerstone of medicinal chemistry. The functional groups present in this compound make it a suitable precursor for the synthesis of various heterocyclic systems.

Following the reduction of the nitro group to an amine, the resulting amino alcohol derivative can undergo cyclization reactions. For example, reaction with a suitable dielectrophile could lead to the formation of nitrogen-containing heterocycles. The presence of the chloro group also offers a handle for intramolecular cyclization reactions. For instance, if the acetate group is hydrolyzed to an alcohol, and the nitro group is reduced to an amine, the resulting amino alcohol could potentially be used in reactions to form fused heterocyclic systems. The synthesis of various heterocyclic compounds often utilizes precursors containing nitrophenyl groups.

Design and Synthesis of Novel Derivates with Modified Functionalities

The structure of this compound can be systematically modified to generate a library of novel derivatives with tailored properties. The reactivity of its three main functional groups allows for a combinatorial approach to derivatization.

Modification of the Chloro Group: The chloro atom can be displaced by a variety of nucleophiles to introduce new functionalities. For example, reaction with azides can lead to the formation of organic azides, which are precursors to triazoles via click chemistry.

Modification of the Nitro Group: The reduction of the nitro group to an amine opens up a vast area of derivatization. The resulting aniline (B41778) derivative can be acylated, alkylated, or used in the synthesis of azo dyes.

Modification of the Acetate Group: Hydrolysis of the ester gives the corresponding alcohol, which can be re-esterified with a wide range of carboxylic acids to produce a library of new esters with potentially different biological activities or physical properties.

This strategic derivatization can lead to the discovery of new compounds with interesting chemical and biological properties, which can be screened for various applications.

Table 2: Potential Derivatives of this compound

| Reagent/Reaction | Functional Group Targeted | Resulting Derivative Class |

| Sodium Azide | Chloro Group | Organic Azides |

| Ammonia | Chloro Group | Amines |

| Sodium Methoxide | Chloro Group | Methyl Ethers |

| Tin(II) Chloride/HCl | Nitro Group | Anilines |

| Acetic Anhydride (B1165640) | Amino Group (post-reduction) | Acetanilides |

| Sodium Hydroxide (B78521) | Acetate Ester | Alcohols |

| Propionyl Chloride | Alcohol (post-hydrolysis) | Propionate Esters |

Degradation Pathways and Environmental Considerations in Academic Contexts

Hydrolytic Stability Studies of the Ester Bond

No information is available regarding the hydrolytic stability of the ester bond in 2-Chloro-1-(3-nitrophenyl)ethyl acetate (B1210297). Studies on the rates of hydrolysis under different pH and temperature conditions, which would be crucial for understanding its persistence in aqueous environments, have not been identified.

Photochemical Degradation Mechanisms

There is no available research on the photochemical degradation of 2-Chloro-1-(3-nitrophenyl)ethyl acetate. Consequently, its susceptibility to degradation by sunlight, the potential mechanisms of photolysis, and the resulting photoproducts are unknown.

Abiotic Transformation Routes in Environmental Systems

Information regarding the abiotic transformation of this compound in environmental systems such as soil and sediment is not present in the available literature. Pathways such as reduction of the nitro group or nucleophilic substitution of the chlorine atom, which could be anticipated based on its chemical structure, have not been experimentally verified for this compound.

Analysis of Degradation Products through Advanced Analytical Techniques

As no studies on the degradation of this compound were found, there is no information on the identification and characterization of its degradation products using advanced analytical techniques like mass spectrometry or nuclear magnetic resonance spectroscopy.

Structure Activity Relationships and Synthesis of Derivatives and Analogues

Systematic Variation of the Nitro Group Position on the Phenyl Ring

The position of the electron-withdrawing nitro group (—NO₂) on the phenyl ring significantly influences the reactivity of the benzylic position and the aromatic ring itself. While specific comparative studies on the isomers of 2-chloro-1-(nitrophenyl)ethyl acetate (B1210297) are not extensively documented, the effects can be inferred from the established principles of organic chemistry. The nitro group's influence is a combination of its negative inductive (-I) and negative resonance (-R) effects.

The reactivity of the aromatic ring towards nucleophilic substitution is enhanced when the nitro group is at the ortho or para position relative to the chloro-acetoxyethyl substituent. This is because the nitro group can effectively stabilize the negative charge of the Meisenheimer complex intermediate through resonance. In contrast, a meta-nitro group, as in the titular compound, primarily exerts an electron-withdrawing inductive effect, which is weaker than the resonance effect. This generally results in lower reactivity of the aromatic ring towards nucleophiles compared to its ortho and para counterparts.

Conversely, the reactivity of the benzylic carbon (the carbon bearing the chloro and acetate groups) towards nucleophilic substitution is also modulated by the nitro group's position. The electron-withdrawing nature of the nitro group, regardless of its position, increases the electrophilicity of the benzylic carbon. However, the magnitude of this effect can vary.

| Nitro Group Position | Predominant Electronic Effect on Aromatic Ring | Expected Impact on Benzylic Reactivity (Sₙ reactions) |

| ortho | -I, -R | Significant increase in electrophilicity |

| meta | -I | Moderate increase in electrophilicity |

| para | -I, -R | Significant increase in electrophilicity |

Investigation of Different Halogen Substitutions (e.g., Bromo-, Fluoro-)

The nature of the halogen atom at the C2 position of the ethyl acetate side chain is a critical determinant of the compound's reactivity, primarily in nucleophilic substitution reactions. The substitution of chlorine with other halogens like bromine or fluorine alters the C-X bond strength and the leaving group ability.

Generally, the reactivity of alkyl halides in Sₙ2 reactions follows the trend I > Br > Cl > F. This is attributed to the bond strength (C-F > C-Cl > C-Br > C-I) and the stability of the leaving halide ion. Therefore, it is expected that 2-Bromo-1-(3-nitrophenyl)ethyl acetate would be more reactive towards nucleophiles than 2-Chloro-1-(3-nitrophenyl)ethyl acetate, while the corresponding fluoro derivative would be significantly less reactive.

The choice of halogen can also be influenced by the desired synthetic outcome and the reaction conditions. For instance, the higher reactivity of bromo compounds might be advantageous for reactions with weak nucleophiles, whereas the chloro or fluoro analogues might offer better stability and selectivity in certain transformations.

| Halogen Substituent | C-X Bond Energy (approx. kJ/mol) | Leaving Group Ability | Expected Relative Reactivity in Sₙ2 Reactions |

| Fluoro- | 485 | Poor | Lowest |

| Chloro- | 339 | Good | Intermediate |

| Bromo- | 285 | Very Good | Highest |

Alterations in the Ester Moiety (e.g., Methyl, Propyl Acetates)

Modification of the ester group, for instance, from ethyl acetate to methyl or propyl acetate, is expected to have a more subtle effect on the reactivity of the benzylic chloride compared to changes in the nitro group position or the halogen substituent. The primary influence of the ester's alkyl group (methyl, ethyl, propyl) is through steric hindrance and minor electronic effects.

In terms of reactivity at the benzylic position, the size of the ester's alkyl group could sterically hinder the approach of a nucleophile, potentially leading to a slight decrease in reaction rate as the group's size increases (ethyl to propyl). However, this effect is generally considered minor unless a very bulky alkyl group is used.

The ester moiety itself is susceptible to hydrolysis under acidic or basic conditions. The rate of hydrolysis can be influenced by the nature of the alkyl group. Generally, steric hindrance from larger alkyl groups can slightly decrease the rate of hydrolysis.

| Ester Moiety | Alkyl Group | Expected Steric Hindrance | Potential Impact on Benzylic Sₙ Reaction Rate |

| Methyl Acetate | Methyl | Low | Slightly higher than ethyl |

| Ethyl Acetate | Ethyl | Moderate | Baseline |

| Propyl Acetate | Propyl | Slightly higher | Slightly lower than ethyl |

Impact of Stereochemistry on Reactivity and Synthetic Outcomes

The benzylic carbon in this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers, (R)- and (S)-2-Chloro-1-(3-nitrophenyl)ethyl acetate. The stereochemistry can have a profound impact on the compound's reactivity, especially in reactions involving chiral reagents or catalysts.

In stereoselective synthesis, using a single enantiomer of the compound can lead to the formation of a specific stereoisomer of the product. For example, in an Sₙ2 reaction, the nucleophile will attack from the side opposite to the leaving group (the chloride ion), resulting in an inversion of configuration at the stereocenter. Thus, the (R)-enantiomer would yield the (S)-product, and vice-versa.

The synthetic outcomes can be significantly different for each enantiomer in a chiral environment, such as in enzymatic reactions or when using chiral catalysts. This is because the transition states formed from the two enantiomers will be diastereomeric and thus have different energies, leading to different reaction rates.

| Enantiomer | Reaction Type | Expected Outcome |

| (R)-enantiomer | Sₙ2 with achiral nucleophile | (S)-product |

| (S)-enantiomer | Sₙ2 with achiral nucleophile | (R)-product |

| Racemic mixture | Reaction with chiral reagent | Formation of diastereomeric products in unequal amounts |

Comparative Analysis with Structurally Related Intermediates

2-Chloro-1-(3-nitrophenyl)ethanone : This α-haloketone is a versatile synthetic intermediate. solubilityofthings.com The presence of the carbonyl group significantly activates the adjacent carbon-chlorine bond towards nucleophilic substitution due to the electron-withdrawing nature of the carbonyl oxygen. The ketone itself can undergo a variety of reactions, such as reductions to the corresponding alcohol or reactions with organometallic reagents. The presence of both a nitro group and a chloro group makes it a versatile compound for various organic syntheses. solubilityofthings.com

2-Chloro-1-(3-nitrophenyl)ethanol (B83682) : This is the corresponding chlorohydrin. The hydroxyl group can be a target for various transformations, such as oxidation to the ketone or conversion into a better leaving group. The reactivity of the C-Cl bond in the ethanol (B145695) derivative is generally lower than in the ethanone (B97240) derivative due to the less electron-withdrawing nature of the hydroxyl group compared to the carbonyl group.

This compound : The acetate group is a less powerful electron-withdrawing group than the ketone's carbonyl. Therefore, the reactivity of the C-Cl bond in the acetate is expected to be intermediate between that of the ethanone and the ethanol derivatives. The acetate group can also be hydrolyzed to the corresponding alcohol.

| Compound | Functional Group at Benzylic Position | Activation of C-Cl Bond | Additional Reactivity |

| 2-Chloro-1-(3-nitrophenyl)ethanone | Ketone | High | Carbonyl reactions (reduction, etc.) |

| This compound | Ester | Moderate | Ester hydrolysis |

| 2-Chloro-1-(3-nitrophenyl)ethanol | Alcohol | Low | Alcohol reactions (oxidation, etc.) |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-Chloro-1-(3-nitrophenyl)ethyl acetate, and how can purity be ensured?

- Methodological Answer : Multi-step synthesis is typically employed, starting with nitration and chlorination of the phenyl precursor, followed by esterification. Key steps include:

- Nitration : Introduce the nitro group at the meta position using mixed acid (HNO₃/H₂SO₄) under controlled temperature (0–5°C) to minimize byproducts .

- Chlorination : Use thionyl chloride (SOCl₂) or PCl₃ for chlorination, with strict stoichiometric control to avoid over-halogenation .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures high purity (>98%). Monitor via HPLC or GC-MS .

Q. Which spectroscopic and crystallographic techniques are recommended for structural characterization?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR in CDCl₃ or DMSO-d₆ to confirm substituent positions and ester functionality. Key signals: nitro group deshields adjacent protons (δ 8.1–8.5 ppm), while the acetate methyl appears at δ 2.1–2.3 ppm .

- X-ray Crystallography : Single-crystal analysis (e.g., using Cu-Kα radiation) resolves bond lengths and angles, particularly the torsion angle between nitro and chloro groups, critical for reactivity studies .

- IR Spectroscopy : Confirm ester carbonyl (C=O stretch at ~1740 cm⁻¹) and nitro group (asymmetric stretch at ~1520 cm⁻¹) .

Q. What are the common derivatives synthesized from this compound, and how are they utilized?

- Methodological Answer :

- Hydrolysis : React with NaOH/EtOH to yield 2-Chloro-1-(3-nitrophenyl)ethanol, a precursor for ethers or amines .

- Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, enabling peptide coupling or heterocycle synthesis .

- Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids introduce biphenyl motifs for materials science applications .

Advanced Research Questions